Clorhidrato de licorina monohidratado

Descripción general

Descripción

Lycorine is a natural alkaloid with immense therapeutic potential. It is active in a very low concentration and with high specificity against a number of cancers both in vivo and in vitro and against various drug-resistant cancer cells . It is the major active component from the Amaryllidaceae family plant Lycoris radiate .

Synthesis Analysis

Lycorine hydrochloride was transformed to dihydrolycorine hydrochloride by hydrogenation, followed by reaction with NaOH . The structure of lycorine was optimized and a novel series of lycorine derivatives was synthesized .Molecular Structure Analysis

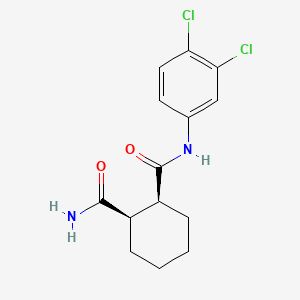

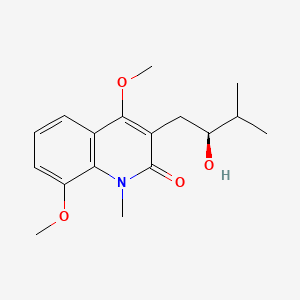

The common structural characteristics needed for the pharmacologic activity of lycorine derivatives include the planarity of the molecule, basic nitrogen, and free hydroxyl group . The molecular formula of Lycorine hydrochloride monohydrate is C16H20ClNO5 .Chemical Reactions Analysis

Lycorine inhibits protein synthesis by preventing amino acid incorporation into proteins, potentially through the inhibition of peptidyltransferases . It also exhibits a wide range of significant biological activities .Physical And Chemical Properties Analysis

The molecular weight of Lycorine hydrochloride monohydrate is 341.787 Da . The molecular formula is C16H20ClNO5 .Aplicaciones Científicas De Investigación

Tratamiento del cáncer: cáncer gástrico

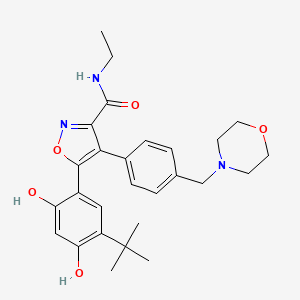

Clorhidrato de licorina: ha mostrado ser prometedor como agente antitumoral, particularmente en el tratamiento del cáncer gástrico. Los estudios han demostrado su capacidad para regular a la baja MCL1, una proteína antiapoptótica, reduciendo así la estabilidad de la proteína y desencadenando la apoptosis en las células cancerosas gástricas {svg_1}. También detiene el ciclo celular en la fase S, lo cual es crucial para controlar la proliferación de las células cancerosas {svg_2}.

Aplicaciones antivirales

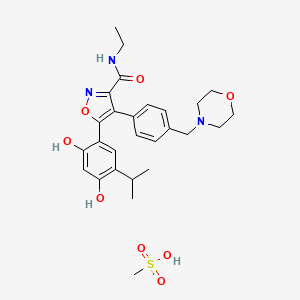

La investigación indica que el clorhidrato de licorina puede inhibir la replicación de ciertos virus. Por ejemplo, ha sido eficaz contra el enterovirus humano 71, reduciendo la mortalidad en ratones infectados al impedir la replicación del virus {svg_3}. Esto sugiere un potencial para el clorhidrato de licorina en el tratamiento de infecciones virales.

Efectos antimaláricos

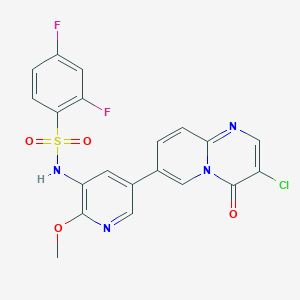

El clorhidrato de licorina exhibe propiedades antimaláricas, lo que lo convierte en un candidato para el desarrollo de nuevos medicamentos antimaláricos. Su mecanismo para combatir los parásitos de la malaria agrega una dimensión valiosa a su perfil medicinal {svg_4}.

Propiedades antiinflamatorias

Se ha encontrado que el precursor de la licorina, norbelladina, tiene efectos antiinflamatorios. Suprime la activación de NF-κB y la producción de ciclooxigenasa, que son factores clave en la respuesta inflamatoria {svg_5}. Esto abre posibilidades para el clorhidrato de licorina en el tratamiento de enfermedades inflamatorias.

Inhibición de la acetilcolinesterasa

Se ha observado que la licorina inhibe la acetilcolinesterasa, una enzima que descompone el neurotransmisor acetilcolina. Esta inhibición es significativa para afecciones como la enfermedad de Alzheimer, donde aumentar los niveles de acetilcolina puede ser beneficioso {svg_6}.

Antiangiogénesis

El compuesto también se ha asociado con efectos antiangiogénicos, que es el proceso de inhibir el crecimiento de nuevos vasos sanguíneos. Esto es particularmente relevante en el contexto del tratamiento del cáncer, ya que puede evitar que los tumores adquieran un suministro de sangre necesario para su crecimiento {svg_7}.

Inhibición de la topoisomerasa

Se ha encontrado que el clorhidrato de licorina inhibe la topoisomerasa, una enzima importante para la replicación del ADN. Al dirigirse a esta enzima, el clorhidrato de licorina puede interferir con la división celular de las células que se dividen rápidamente, como las células cancerosas {svg_8}.

Biosíntesis en cultivo in vitro

Con la creciente demanda de clorhidrato de licorina, se han explorado técnicas de cultivo in vitro para su producción sostenible. Los biorreactores y los cultivos de suspensión de células vegetales han sido efectivos en la producción de licorina, lo cual es crucial para satisfacer las necesidades de la industria farmacéutica {svg_9}.

Mecanismo De Acción

Target of Action

Lycorine hydrochloride monohydrate primarily targets MCL1 , an anti-apoptotic protein of the BCL2 family, which is closely related to tumor drug resistance . It also interacts with other key target genes such as AKT1, SRC, HSP90AA1, HRAS, MMP9, BCL2L1, IGF1, MAPK14, STAT1, and KDR . These targets play a significant role in the therapeutic effect of lycorine on various diseases, including glioblastoma .

Mode of Action

Lycorine hydrochloride monohydrate interacts with its targets by down-regulating MCL1 . It reduces the protein stability of MCL1 by up-regulating ubiquitin E3 ligase FBXW7 . It is also known to inhibit protein synthesis and weakly inhibit acetylcholinesterase (AChE) and ascorbic acid biosynthesis .

Biochemical Pathways

Lycorine hydrochloride monohydrate affects multiple biochemical pathways. It induces apoptosis and reactive oxygen species production . It also has an effect on the actin cytoskeleton . The compound exhibits cytostatic effects by targeting the actin cytoskeleton rather than by inducing apoptosis in cancer cells .

Result of Action

Lycorine hydrochloride monohydrate has an anti-tumorous effect by down-regulating MCL1 in gastric cancer . It arrests the cell cycle at the S phase and triggers apoptosis of gastric cancer cells . It can also induce apoptosis of the BCL2-drug-resistant cell lines .

Action Environment

The action of lycorine hydrochloride monohydrate can be influenced by environmental factors. It is worth noting that many medicinal plants have been reported to produce lycorine in vitro in plant cell suspension cultures, and bioreactors play an effective role in their commercial production .

Direcciones Futuras

The divergent chemical structures, multiple biological functions, and very low toxicity of lycorine imply that the agent is a potential drug candidate that warrants further preclinical and clinical investigation . It serves as a foundation to explain lycorine as an important lead compound for new generation anticancer drug design and provides the principle for the development of biological strategies to utilize lycorine in the treatment of cancers .

Propiedades

IUPAC Name |

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH.H2O/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H;1H2/t11-,14-,15+,16+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOERACVSGIQXBP-CANOEZFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6150-58-9 | |

| Record name | Lycorine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycorine Hydrochloride Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYCORINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV74FFE325 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.